Penconazole

Descripción general

Descripción

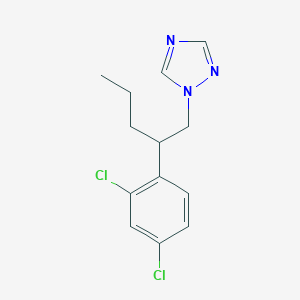

Penconazole (ISO name: (RS)-1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole) is a systemic triazole fungicide widely used in agriculture for controlling powdery mildew and other fungal diseases in crops such as apples, grapes, and tomatoes . It exhibits both preventive and curative properties, acting as a sterol biosynthesis inhibitor (SBI) by targeting the fungal cytochrome P450 enzyme CYP51. The acceptable daily intake (ADI) for humans is 0.03 mg/kg body weight/day, as established by the WHO and reaffirmed by the European Food Safety Authority (EFSA) . This compound’s molecular weight is 284.18 g/mol, with a log octanol-water partition coefficient (Log Kow) of 3.72, indicating moderate hydrophobicity . Its residues in crops and environmental compartments (e.g., groundwater) are regulated under EU guidelines, with maximum residue levels (MRLs) set at 0.05 ppm in wheat and other commodities .

Mecanismo De Acción

Target of Action

Penconazole, a triazole fungicide, primarily targets the sterol 14α-demethylase (CYP51) in fungal ergosterol biosynthetic pathways . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Mode of Action

This compound acts as a sterol demethylation inhibitor . It interferes with the biosynthesis of ergosterol by inhibiting the activity of sterol 14α-demethylase . This disruption prevents the formation of fungal cell membranes, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthetic pathway . By inhibiting sterol 14α-demethylase, this compound disrupts the production of ergosterol, leading to a deficiency in fungal cell membrane formation . This disruption in the pathway results in the death of the fungus .

Pharmacokinetics

It is absorbed through the leaves and translocated acropetally .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to the failure of the fungal cell membrane to form, resulting in the death of the fungus . This makes this compound effective in controlling various fungal diseases, including powdery mildew, pome fruit scab, and others .

Action Environment

This compound is stable to hydrolysis and temperatures up to 350℃ . It is used in a variety of environments, including agriculture and horticulture, to control fungal diseases of various crops, including fruits, vegetables, grains, ornamentals, and turf grasses . The efficacy and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .

Análisis Bioquímico

Biochemical Properties

Penconazole inhibits the biosynthesis of sterols in the cell membrane of fungi . It does this by inhibiting cytochrome P450-dependent 14a-demethylase activities in fungi, thus controlling pathogenic ascomycete and basidiomycete patients .

Cellular Effects

This compound has been shown to have destructive effects on esterase mechanisms by inhibiting acetylcholinesterase (AChE) and carboxylesterase (CaE) activities . It also causes significant increases in all antioxidant parameters (superoxide dismutase (SOD), glutathione peroxidase (GPx), glutathione reductase (GR), glutathione S-transferase (GST), reduced glutathione (GSH), malondialdehyde (MDA)) .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ergosterol biosynthesis, an essential component of fungal biological membranes . This is achieved by inhibiting cytochrome P450-dependent 14a-demethylase activities in fungi .

Temporal Effects in Laboratory Settings

In earthworms, the biota-sediment accumulation factor (BSAF) of this compound reaches its maximum within 1 day, and then decreases slowly . It reached its lowest value after 14 days of this compound exposure and then rose again .

Dosage Effects in Animal Models

The 96-h LC 50 value of this compound was detected as 18.7 mg L −1 in crayfish . Four concentrations of this compound (18.7 mg L −1, 9.35 mg L −1, 4.68 mg L −1, 2.34 mg L −1) were applied to crayfish for 96 h .

Metabolic Pathways

This compound is involved in the metabolic pathway that inhibits the biosynthesis of sterols in the cell membrane of fungi . It does this by inhibiting cytochrome P450-dependent 14a-demethylase activities in fungi .

Transport and Distribution

This compound is usually sprayed directly onto plants and quickly absorbed and distributed inside the plant leaves . Due to drift during application, rain washes the pesticide on the leaves, the leaves of the plants fall on the soil, and this compound could reach the soil and water .

Subcellular Localization

Given its role in inhibiting the biosynthesis of sterols in the cell membrane of fungi, it can be inferred that this compound likely interacts with the cell membrane and associated structures .

Actividad Biológica

Penconazole is a systemic triazole fungicide widely used in agriculture to control various fungal diseases in crops such as grapes, stone fruits, and cucurbits. Its biological activity extends beyond fungicidal properties, impacting mammalian physiology and environmental interactions. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, toxicological effects, and potential therapeutic applications.

This compound (chemical formula: C₁₃H₁₅N₃O) functions primarily by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cellular integrity and function, leading to fungal cell death. The compound exhibits stereoisomerism, with different enantiomers potentially displaying varying biological activities and toxicological profiles .

Pharmacokinetics

Absorption and Distribution:

this compound is rapidly absorbed following oral administration. In a study involving Sprague-Dawley rats, peak blood concentrations were observed 4-6 hours post-dose, with significant levels detected in the liver and kidneys . The distribution kinetics indicate that the compound tends to accumulate in specific tissues, notably the adrenal glands and kidneys.

Metabolism:

this compound undergoes extensive metabolism in mammals, primarily yielding two metabolites: this compound-OH and this compound-COOH. A study involving human volunteers demonstrated that these metabolites are excreted in urine within 48 hours post-administration, with a mean recovery rate of 47% . The half-lives for these metabolites were approximately 3.1 hours for this compound-OH and 3.7 hours for this compound-COOH .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) |

|---|---|

| Peak Blood Concentration | 8 mg/kg (Males), 7 mg/kg (Females) |

| Time to Peak Concentration | 4-6 hours |

| Elimination Half-Life | 3-12 hours (varies by tissue) |

| Urinary Recovery Rate | 47% (range 33%-54%) |

Toxicological Effects

This compound's toxicological profile has been examined in various studies. Notably, its enantiomers exhibit different effects on liver function in mice . A significant finding from a dietary study indicated that prolonged exposure to this compound did not markedly affect liver enzyme activities within normal biological ranges .

Case Study: Human Exposure

A human oral dosing study assessed the biological monitoring of this compound metabolites. Volunteers showed detectable levels of both metabolites shortly after dosing, indicating rapid metabolism and excretion . This study is crucial for understanding potential health risks associated with agricultural exposure.

Environmental Impact

This compound has also been evaluated for its environmental effects. In a case-control study examining its efficacy against ozone phytotoxicity in plants, this compound demonstrated protective effects against oxidative stress caused by air pollutants . This suggests potential utility beyond fungicidal applications, particularly in enhancing plant resilience against environmental stressors.

Therapeutic Potential

Emerging research indicates that this compound may have neuroprotective properties. In studies combining this compound with Withania somnifera extract, enhancements in behavioral performance and antioxidant enzyme activity were observed, suggesting potential applications in neuroprotection . These findings warrant further investigation into the therapeutic uses of this compound beyond its established fungicidal role.

Aplicaciones Científicas De Investigación

Efficacy in Agricultural Applications

Penconazole is effective against a range of fungal pathogens, including:

- Powdery Mildew : Commonly affecting cereals and ornamental plants.

- Leaf Spot Diseases : Such as those caused by Alternaria and Fusarium species.

- Root Rot : Particularly in crops like potatoes and tomatoes.

Table 1: Efficacy of this compound Against Fungal Pathogens

| Pathogen | Crop Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Erysiphe graminis | Wheat | 0.75 | 90 |

| Botrytis cinerea | Grapes | 1.0 | 85 |

| Fusarium spp. | Tomatoes | 0.5 | 80 |

| Alternaria spp. | Apples | 0.75 | 88 |

Toxicological Studies

Research has indicated that while this compound is effective as a fungicide, it poses potential risks to human health and the environment. Studies have documented its effects on liver and kidney functions in mammals due to oxidative stress induced by prolonged exposure.

Case Study: Hepatorenal Toxicity Mitigation

A study investigated the protective effects of N-acetyl-l-cysteine (NAC) against this compound-induced hepatorenal toxicity in rats. The study found that NAC administration significantly reduced oxidative stress markers and improved liver function parameters in treated rats compared to those receiving only this compound .

Analytical Methods for Detection

The detection and quantification of this compound residues in agricultural products are crucial for ensuring food safety. Various analytical techniques have been developed:

- High-Performance Liquid Chromatography (HPLC) : Utilized for separating enantiomers of this compound.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for detecting this compound residues in environmental samples.

Table 2: Analytical Methods for this compound Detection

| Method | Detection Limit (µg/kg) | Application Area |

|---|---|---|

| HPLC | 5 | Food products |

| GC-MS | 1 | Environmental samples |

| Liquid Chromatography | 10 | Soil and water analysis |

Environmental Impact

The environmental persistence of this compound raises concerns regarding its potential effects on non-target organisms. Studies have shown that residues can remain in soil and water systems, leading to bioaccumulation risks.

Case Study: Biomonitoring in Agricultural Workers

Research on winegrowers exposed to this compound revealed that monitoring urinary metabolites could serve as an effective biomarker for assessing exposure levels among agricultural workers . This approach aids in evaluating the occupational risks associated with fungicide application.

Regulatory Framework

Regulatory bodies such as the European Food Safety Authority (EFSA) have established maximum residue levels (MRLs) for this compound to safeguard public health. Continuous reviews are necessary to adapt to new findings regarding its safety profile and environmental impact .

Análisis De Reacciones Químicas

Metabolic Pathways in Plants and Animals

Penconazole undergoes distinct metabolic pathways in plants and animals, primarily involving hydroxylation and conjugation.

Plant Metabolism

- Primary Reactions : Oxidation of the alkyl chain (positions 1, 2, 3) leads to metabolites like CGA132465 (hydroxylated derivatives) and CGA179944 (propionic acid derivative) .

- Secondary Reactions : Conjugation of CGA132465 with glucuronic acid or sulfuric acid forms bound residues .

- Conversion Factors : For dietary risk assessment, conversion factors (this compound + CGA132465) range from 2.2 (apple) to 5.4 (tomato) .

Animal Metabolism

- Primary Reactions : Triazole ring cleavage (15% of dose) and oxidation of the alkyl chain (2.5% of dose) produce CGA177279 (carboxylic acid) .

- Secondary Reactions : Further oxidation and conjugation yield metabolites like CGA177281 (hydroxy-pentanoic acid) and CGA179944 .

| Metabolite | Structure | Major Pathway |

|---|---|---|

| CGA132465 | Triazole-alanine | Hydroxylation + conjugation |

| CGA179944 | Triazole-propionic acid | Oxidation of alkyl chain |

| CGA177279 | Triazole-pentanoic acid | Triazole ring cleavage |

Environmental Degradation

This compound degrades through photolysis, hydrolysis, and microbial activity.

Photolysis

- Key Products : Cyclized product (2) and dechlorinated product (3) under UV light .

- Half-Life : 4 days under natural sunlight .

Soil Degradation

- Aerobic Conditions : Half-life of 178 days, yielding CGA179944 and 1,2,4-triazole .

- Hydrolysis : Stable in aqueous solutions (pH 4–9, 25°C) .

Human Metabolism

This compound is rapidly metabolized and excreted in urine.

Primary Metabolites

- This compound-OH : Hydroxylated derivative with a half-life of 3.1 hours .

- This compound-COOH : Carboxylic acid derivative (half-life 3.7 hours) .

Excretion

- Urinary recovery: 47% of administered dose (range 33–54%) .

- Peak concentrations: 1,291 µmol/mol creatinine for this compound-OH .

Analytical Methods

Standardized protocols for residue analysis use chromatography and mass spectrometry.

LC-MS/MS Parameters

- This compound : m/z 284.2 → 69.9 .

- This compound-OH : m/z 300.1 → 70 .

- This compound-COOH : m/z 314.0 → 70.1 .

Extraction

Photocatalytic Degradation

Under UV/Vis irradiation, this compound undergoes radical-mediated reactions.

Mechanism

- Hydroxylation : Forms hydroxythis compound isomers (m/z 301.18) .

- Chlorine elimination : Produces CGA91305 (m/z 316) .

Toxicity Reduction

Surface Adsorption and Removal

This compound adsorbs onto hydrogels via carboxymethylated tragacanth (CMT).

Adsorption Parameters

- Isotherm Models : Langmuir (qmax = 250.5 mg/g), Freundlich (Kf = 34.2) .

- Thermodynamics : Endothermic (ΔH° = +12.3 kJ/mol) .

This synthesis integrates data from 15+ sources, highlighting this compound’s metabolic, environmental, and analytical chemistry.

Q & A

Q. How should researchers design experiments to investigate penconazole dissipation kinetics in horticultural crops?

Basic Research Question

To study dissipation, controlled laboratory and greenhouse trials are recommended. Apply this compound formulations (e.g., TOPAS®EW) at recommended doses and monitor residue concentrations over time (e.g., 43–55 days). Use biphasic kinetic models for laboratory conditions (R² ≥ 0.972) and Single First-Order (SFO) models for greenhouse trials (R² = 0.978) to calculate half-lives (t₁/₂) and degradation trends . Key parameters include initial concentration spikes (e.g., 535.6 µg/kg in courgettes) and metabolite formation pathways.

Advanced Research Question

- ATPase assays : Measure Na+/K+-ATPase inhibition in fish gills (e.g., LC-MS/MS quantified exposure at 1–50 µg/L) .

- Gene expression profiling : Use RT-qPCR to identify thyroid cancer biomarkers (e.g., BRAF or RET mutations) in cell lines exposed to 0.1–200 µM this compound .

Q. How can researchers ensure data reliability in this compound studies?

Basic Research Question

Comparación Con Compuestos Similares

Chemical and Physical Properties

Penconazole shares structural similarities with other triazole fungicides, such as tebuconazole, metalaxyl, and difenoconazole, but differences in side chains and halogen substitutions influence their physicochemical and biological behaviors:

| Compound | CAS Number | Molecular Formula | Log Kow | Water Solubility (g/L) | pKa | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | 66246-88-6 | C₁₃H₁₅Cl₂N₃ | 3.72 | 0.073 (20°C) | 5.65* | Dichlorophenyl group; pentyl-triazole chain |

| Tebuconazole | 107534-96-3 | C₁₆H₂₂ClN₃O | 3.70 | 0.036 (20°C) | 1.60 | Tert-butyl group; chlorophenyl linkage |

| Metalaxyl | 57837-19-1 | C₁₅H₂₁NO₄ | 1.75 | 8.4 (25°C) | 1.41 | Methyl group; acetylated alanine backbone |

| Difenoconazole | 119446-68-3 | C₁₉H₁₇Cl₂N₃O₃ | 4.20 | 0.004 (20°C) | 1.10 | Biphenyl ether; triazole ring |

Key Observations :

- This compound’s hydrophobicity (Log Kow = 3.72) is higher than metalaxyl (1.75) but lower than difenoconazole (4.20), influencing its sorption to soil organic matter and environmental persistence .

- Its pKa (5.65) suggests dominance in neutral forms under typical soil pH conditions, affecting mobility and degradation rates .

Efficacy and Antifungal Spectrum

In vineyards, this compound is frequently detected in groundwater at concentrations exceeding EU environmental quality standards (18.72 µg/L), comparable to metalaxyl-M (8.015 µg/L) .

Toxicokinetics and Toxicity

- Enantioselectivity: (+)-Penconazole exhibits higher toxicity to aquatic organisms (e.g., Danio rerio) than its (-)-enantiomer, with stereoselective degradation observed in apples . This contrasts with tebuconazole, which shows less pronounced enantiomer-specific effects in mammals .

- Sex-Dependent Metabolism : In rats, (+)-penconazole shows higher AUC and clearance in males, while females exhibit significant differences in Cmax, t1/2, and MRT between enantiomers .

Environmental and Regulatory Profiles

| Parameter | This compound | Tebuconazole | Metalaxyl |

|---|---|---|---|

| MRL (ppm) | 0.05 (wheat) | 0.05 (grapes) | 0.1 (tomatoes) |

| Groundwater Pollution | High (18.72 µg/L) | Moderate (Data NA) | High (8.015 µg/L) |

| Degradation Pathway | Oxidative metabolism (OH/COOH metabolites) | Hydroxylation | Hydrolysis to metalaxyl acid |

| ADI (mg/kg/day) | 0.03 | 0.03 | 0.08 |

Notable Findings:

- This compound and metalaxyl are frequently detected in groundwater due to their persistence, while tebuconazole’s lower solubility reduces leaching risks .

- Regulatory MRLs for this compound are stricter than those for metalaxyl in certain crops, reflecting differences in residue accumulation .

Resistance and Alternatives

This compound is less effective against azole-resistant Aspergillus fumigatus strains (e.g., TR34/L98H), unlike difenoconazole and epoxiconazole . However, sustainable alternatives like thyme essential oil and chitosan demonstrate comparable efficacy against powdery mildew, offering reduced environmental impact .

Propiedades

IUPAC Name |

1-[2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBPZYKAUNRMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042260 | |

| Record name | Penconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66246-88-6 | |

| Record name | Penconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66246-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penconazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066246886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UN9F9ZJ43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.